5-Hydroxypyridine-2-carboxylic acid ethyl ester
Overview
Description
5-Hydroxypyridine-2-carboxylic acid ethyl ester is a chemical compound that belongs to the class of pyridine derivatives. It is known for its role as a β-lactamase inhibitor, which means it can block the activity of β-lactamase enzymes that bacteria produce to resist antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxypyridine-2-carboxylic acid ethyl ester can be synthesized using chemoenzymatic techniques. This method involves the use of both chemical and enzymatic steps to achieve the desired product . The specific reaction conditions and reagents used in the synthesis can vary, but typically involve the use of pyridine derivatives and ethylating agents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of ethyl 5-hydroxypyridine-2-carboxylate may involve large-scale chemical synthesis processes. These processes are designed to be cost-effective and efficient, often utilizing automated systems to control reaction parameters and ensure high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypyridine-2-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of ethyl 5-hydroxypyridine-2-carboxylate include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of ethyl 5-hydroxypyridine-2-carboxylate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
5-Hydroxypyridine-2-carboxylic acid ethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It serves as a β-lactamase inhibitor, making it valuable in studies related to antibiotic resistance.
Medicine: Its role as a β-lactamase inhibitor also makes it a potential candidate for the development of new antibiotics.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxypyridine-2-carboxylate involves its ability to bind to the active site of β-lactamase enzymes. By doing so, it blocks the enzyme’s ability to bind to and hydrolyze β-lactam antibiotics, thereby preventing the bacteria from developing resistance to these antibiotics . This mechanism is crucial for its effectiveness as a β-lactamase inhibitor.
Comparison with Similar Compounds
5-Hydroxypyridine-2-carboxylic acid ethyl ester can be compared with other β-lactamase inhibitors, such as clavulanic acid and sulbactam. While all these compounds share the ability to inhibit β-lactamase enzymes, ethyl 5-hydroxypyridine-2-carboxylate is unique in its specific chemical structure and the particular pathways it targets . Other similar compounds include:
Clavulanic Acid: Another β-lactamase inhibitor used in combination with antibiotics.
Sulbactam: A β-lactamase inhibitor often used with penicillins.
Tazobactam: A β-lactamase inhibitor used with piperacillin.
This compound stands out due to its specific binding affinity and the potential for use in novel antibiotic formulations.
Properties
IUPAC Name |
ethyl 5-hydroxypyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPZHDRIHBGYPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630979 | |
Record name | Ethyl 5-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65275-12-9 | |
Record name | Ethyl 5-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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